

Inobrodib: A Technical Deep Dive into its Pharmacokinetics and Pharmacodynamics

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Inobrodib (formerly CCS1477) is a first-in-class, orally bioavailable small molecule inhibitor targeting the bromodomains of the homologous histone acetyltransferases (HATs), p300 (E1A-associated protein p300) and CREB-binding protein (CBP).[1][2][3] These proteins are critical transcriptional co-activators implicated in the progression and therapeutic resistance of various cancers, including hematological malignancies and solid tumors.[3][4] By selectively binding to the bromodomains of p300 and CBP, **Inobrodib** displaces them from chromatin, thereby modulating the expression of key oncogenic drivers such as MYC, IRF4, and the androgen receptor (AR).[1][3] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of **Inobrodib**, summarizing key data from preclinical and clinical studies.

Pharmacokinetics

Inobrodib has been demonstrated to be an orally active and bioavailable agent.[2][5][6] Preclinical studies have shown that it exhibits rapid oral absorption, moderate clearance, and a low volume of distribution.[6] Clinical data from a Phase I/IIa study in patients with relapsed/refractory multiple myeloma have further characterized its pharmacokinetic profile in humans.[1][2]





Table 1: Clinical Pharmacokinetic Parameters of

Inobrodib Monotherapy

Parameter	Value	Population	Reference
Mean Cmax	690 ng/mL	Relapsed/Refractory Multiple Myeloma	[2]
Mean Tmax	Not Specified	Relapsed/Refractory Multiple Myeloma	
Mean AUCinf	Not Specified	Relapsed/Refractory Multiple Myeloma	_
Mean Half-life (t1/2)	5.2 hours	Relapsed/Refractory Multiple Myeloma	[2]

This data supports a twice-daily (BD) dosing schedule.[2]

Pharmacodynamics

The pharmacodynamic effects of **Inobrodib** are driven by its potent and selective inhibition of the p300/CBP bromodomains. This leads to a downstream modulation of oncogenic transcriptional programs.

Binding Affinity and Selectivity

Inobrodib binds to p300 and CBP with high affinity. It demonstrates significant selectivity for the bromodomains of p300/CBP over other bromodomain-containing proteins, such as BRD4.

Table 2: In Vitro Binding Affinity and Cellular Potency of Inobrodib

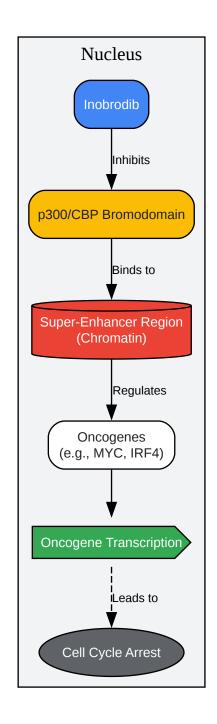


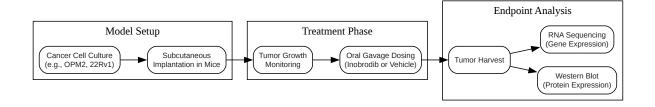
Target	Assay Type	Value	Reference
p300	Binding Affinity (Kd)	1.3 nM	[7]
СВР	Binding Affinity (Kd)	1.7 nM	[7]
BRD4	Binding Affinity (Kd)	222 nM	[7]
p300	In-Cell BRET Assay (IC50)	19 nM	[7]
BRD4	In-Cell BRET Assay (IC50)	1060 nM	[7]

Mechanism of Action and Cellular Effects

Inobrodib's primary mechanism of action involves the displacement of p300/CBP from chromatin, particularly at super-enhancer regions that regulate the expression of key cancerdriving genes.[3] This is distinct from other epigenetic modulators and does not lead to the degradation of p300/CBP proteins.[3] This targeted action leads to the downregulation of oncogenes like MYC and IRF4, which are crucial for the survival and proliferation of various cancer cells, including those in multiple myeloma.[1][3] In preclinical models, **Inobrodib** has been shown to induce cell cycle arrest.[8]









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